![molecular formula C11H12O2 B13698164 1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one CAS No. 6230-72-4](/img/structure/B13698164.png)
1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one
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Overview
Description
1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one is an organic compound with the molecular formula C11H12O2. It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: 1-(4-Methoxyphenyl)-2-methylpropan-1-ol or 1-(4-Methoxyphenyl)-2-methylpropane.
Substitution: 4-Bromo-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one or 4-nitro-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, such as cyclooxygenase or lipoxygenase, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one
- 1-(4-Chlorophenyl)-2-methylprop-2-en-1-one
- 1-(4-Nitrophenyl)-2-methylprop-2-en-1-one
Uniqueness
1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one is unique due to the presence of the methoxy group on the aromatic ring, which influences its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and targets. Additionally, the electron-donating nature of the methoxy group can affect the compound’s chemical reactivity, making it more susceptible to electrophilic substitution reactions .
Biological Activity
1-(4-Methoxyphenyl)-2-methylprop-2-en-1-one, also known as a methoxy-substituted chalcone, is a compound of interest due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C11H12O
- Molecular Weight: 176.21 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. As an electrophile, it can react with nucleophilic sites on biomolecules, leading to modulation of biological pathways such as enzyme inhibition or activation and the induction of oxidative stress.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chalcone derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
In Vitro Studies:
- Cytotoxicity Assays: In vitro cytotoxicity tests using the MTT assay have shown that this compound exhibits selective cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 2.13 to 4.10 µM .
- Mechanism of Action: The compound acts by inhibiting tubulin polymerization, which is crucial for cancer cell division. It binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 2.13 - 4.10 |
SiHa | Not specified |
PC-3 | Not specified |
Anti-inflammatory Activity
Chalcones have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The methoxy group in this compound may enhance its anti-inflammatory effects by modulating signaling pathways involved in inflammation .
Antimicrobial Activity
Research has indicated that chalcone derivatives possess antimicrobial properties against a range of pathogens. While specific data on this compound's antimicrobial activity is limited, similar structures have shown efficacy against bacteria and fungi, suggesting potential applications in treating infectious diseases .
Case Studies
Several case studies have explored the biological activities of chalcone derivatives similar to this compound:
- Study on Anticancer Activity: A study evaluated various chalcone derivatives for their anticancer properties, finding that many exhibited significant growth inhibition in MDA-MB-231 breast cancer cells. The study reported that compounds similar to our target compound induced apoptosis and disrupted microtubule assembly .
- Anti-inflammatory Effects: Another research focused on the anti-inflammatory properties of chalcones, demonstrating that they could inhibit the production of nitric oxide and pro-inflammatory cytokines in macrophages, which may be relevant for conditions like arthritis and other inflammatory diseases .
Properties
CAS No. |
6230-72-4 |
---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C11H12O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-7H,1H2,2-3H3 |
InChI Key |
SLINAHDDDUJVFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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